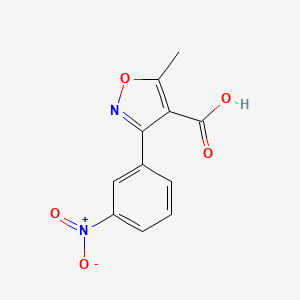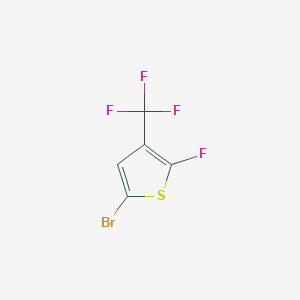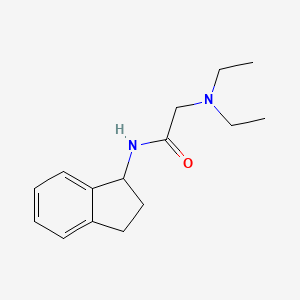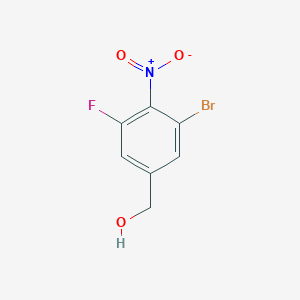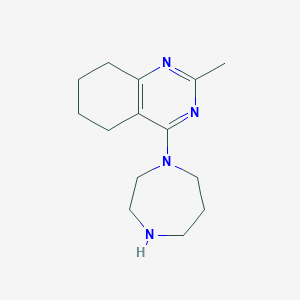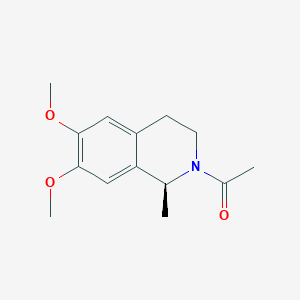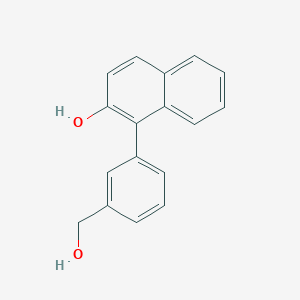
1-(7-Bromoisoquinolin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Bromoisoquinolin-3-yl)ethanol is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound features a bromine atom attached to the isoquinoline ring, which is further connected to an ethanol group. The presence of the bromine atom and the ethanol group imparts unique chemical properties to this compound, making it a valuable building block in various research and industrial applications.
Métodos De Preparación
The synthesis of 1-(7-Bromoisoquinolin-3-yl)ethanol typically involves multiple steps. One common method starts with the compound 1-(7-Bromoisoquinolin-3-yl)propan-1-ol. This compound is reacted with ethylmagnesium bromide in tetrahydrofuran under a nitrogen atmosphere at -80°C. The reaction mixture is then gradually warmed to 0°C and stirred for several hours to yield the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(7-Bromoisoquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(7-Bromoisoquinolin-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the ethanol group may influence its binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
1-(7-Bromoisoquinolin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(6-Bromoisoquinolin-1-yl)ethanol: This compound has a similar structure but with the bromine atom positioned differently on the isoquinoline ring.
1-(7-Chloroisoquinolin-3-yl)ethanol: This compound features a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.
1-(7-Iodoisoquinolin-3-yl)ethanol: This compound has an iodine atom instead of a bromine atom, which can affect its reactivity and applications.
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
1-(7-bromoisoquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)11-5-8-2-3-10(12)4-9(8)6-13-11/h2-7,14H,1H3 |
Clave InChI |
FWJCOJRAPIMGHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C2C=C(C=CC2=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



